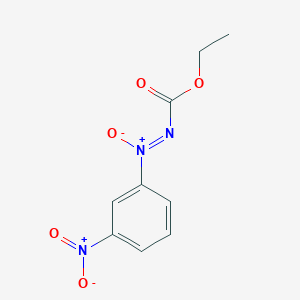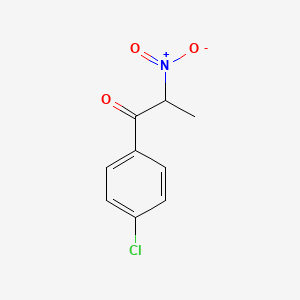
1-Propanone, 1-(4-chlorophenyl)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(4-chlorophenyl)-2-nitro- is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of propiophenone, where the phenyl ring is substituted with a chlorine atom at the para position and a nitro group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propanone, 1-(4-chlorophenyl)-2-nitro- can be synthesized through several methods. One common approach involves the nitration of 1-(4-chlorophenyl)-1-propanone. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the ortho position relative to the chlorine atom.
Industrial Production Methods
Industrial production of 1-Propanone, 1-(4-chlorophenyl)-2-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(4-chlorophenyl)-2-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as sodium hydroxide, sodium methoxide, or primary amines in appropriate solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Reduction: 1-(4-chlorophenyl)-2-amino-1-propanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
1-Propanone, 1-(4-chlorophenyl)-2-nitro- has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical agents.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: The compound is investigated for its biological activity and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(4-chlorophenyl)-2-nitro- depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the chlorine atom can influence the compound’s reactivity and interaction with biological targets. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
1-Propanone, 1-(4-chlorophenyl)-2-nitro- can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-1-propanone: Lacks the nitro group, making it less reactive in redox reactions.
1-(4-nitrophenyl)-1-propanone: Lacks the chlorine atom, which affects its reactivity and potential biological activity.
1-(4-chlorophenyl)-2-amino-1-propanone: The nitro group is reduced to an amino group, altering its chemical and biological properties.
Properties
CAS No. |
74261-45-3 |
|---|---|
Molecular Formula |
C9H8ClNO3 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-nitropropan-1-one |
InChI |
InChI=1S/C9H8ClNO3/c1-6(11(13)14)9(12)7-2-4-8(10)5-3-7/h2-6H,1H3 |
InChI Key |
ZQYMHNLDWHUMDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



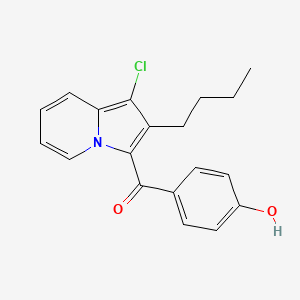
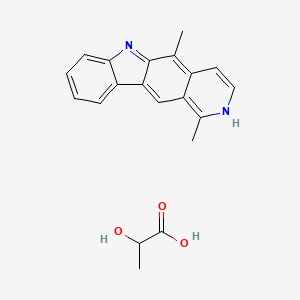
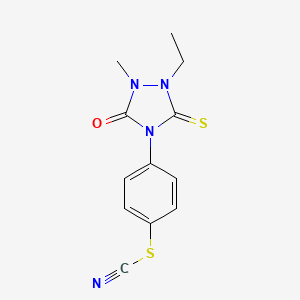
![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
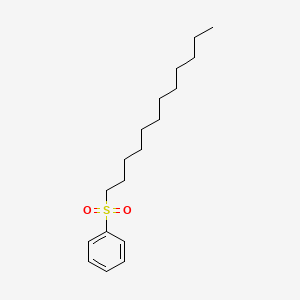
![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)
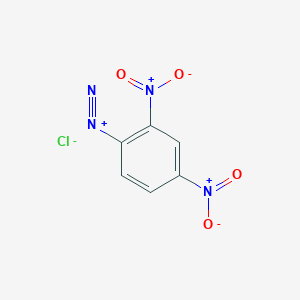
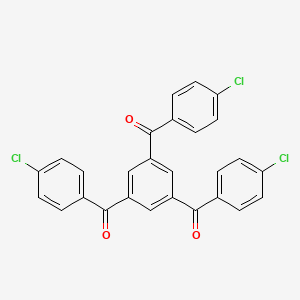
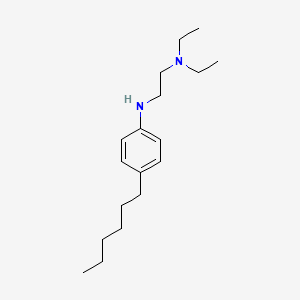
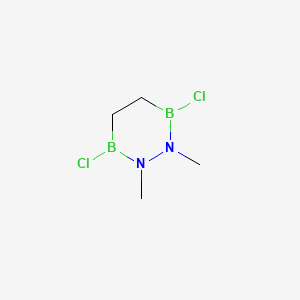

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14452685.png)
